2-((4-Cyclohexylpentyl)amino)ethanethiol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Cyclohexylpentyl)amino)ethanethiol hydrochloride is a chemical compound with the molecular formula C13H27NS·HCl It is characterized by the presence of a thiol group (-SH) and an amino group (-NH2) attached to a cyclohexylpentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Cyclohexylpentyl)amino)ethanethiol hydrochloride typically involves the following steps:
Formation of the Amino Intermediate: The initial step involves the reaction of 4-cyclohexylpentylamine with ethylene oxide to form 2-((4-Cyclohexylpentyl)amino)ethanol.
Thiol Group Introduction: The hydroxyl group in 2-((4-Cyclohexylpentyl)amino)ethanol is then converted to a thiol group using thiourea and hydrochloric acid, resulting in the formation of 2-((4-Cyclohexylpentyl)amino)ethanethiol.
Hydrochloride Formation: Finally, the thiol compound is treated with hydrochloric acid to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((4-Cyclohexylpentyl)amino)ethanethiol hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-((4-Cyclohexylpentyl)amino)ethanethiol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-((4-Cyclohexylpentyl)amino)ethanethiol hydrochloride involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, potentially modulating their activity. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Aminoethanethiol hydrochloride:
2-Mercaptoethylamine hydrochloride: Similar to 2-aminoethanethiol hydrochloride, it is used in various chemical and biological applications.
Uniqueness
2-((4-Cyclohexylpentyl)amino)ethanethiol hydrochloride is unique due to the presence of the cyclohexylpentyl chain, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity, binding interactions, and overall biological activity, making it a valuable compound for specialized research applications.
Properties
CAS No. |
38920-61-5 |
---|---|
Molecular Formula |
C13H28ClNS |
Molecular Weight |
265.89 g/mol |
IUPAC Name |
2-(4-cyclohexylpentylamino)ethanethiol;hydrochloride |
InChI |
InChI=1S/C13H27NS.ClH/c1-12(6-5-9-14-10-11-15)13-7-3-2-4-8-13;/h12-15H,2-11H2,1H3;1H |
InChI Key |
UVYOHHDNTSRQKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCNCCS)C1CCCCC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.